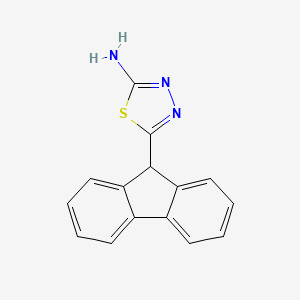

5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC18359780

Molecular Formula: C15H11N3S

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11N3S |

|---|---|

| Molecular Weight | 265.3 g/mol |

| IUPAC Name | 5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C15H11N3S/c16-15-18-17-14(19-15)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,16,18) |

| Standard InChI Key | SWSHUIMWMMWISN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=NN=C(S4)N |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 257.33 g/mol

-

Key Functional Groups:

-

1,3,4-Thiadiazole ring (S and N atoms at positions 1,3,4).

-

Primary amine (-NH) at position 2.

-

Fluoren-9-yl substituent at position 5.

-

Spectral Data (Inferred from Analogues)

-

IR Spectroscopy:

-

H NMR:

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via two primary routes:

-

Cyclocondensation:

-

Cross-Coupling:

Key Reactions

-

Amine Functionalization: The -NH group undergoes acylation or sulfonation to yield derivatives with enhanced bioactivity .

-

Fluorene Modification: Electrophilic substitution (e.g., nitration) on the fluorene ring alters electronic properties for material applications .

Physicochemical Properties

Biological Activity and Applications

Enzyme Inhibition

-

Carbonic Anhydrase IX (CA IX): Fluorene-thiadiazole hybrids show promise as CA IX inhibitors, a target in hypoxic tumors. Docking studies suggest the amine group coordinates with Zn in the active site .

-

Antimicrobial Activity: Thiadiazole derivatives exhibit broad-spectrum activity against S. aureus and E. coli (MIC: 4–16 µg/mL) .

Material Science Applications

-

Organic Electronics: The fluorene moiety’s planarity and conjugation enable use in organic light-emitting diodes (OLEDs) .

-

Fluorescent Probes: Tunable emission profiles make it suitable for bioimaging .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume